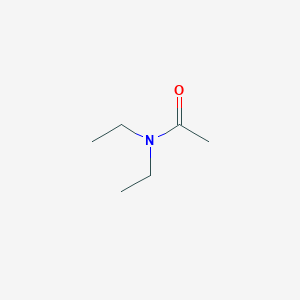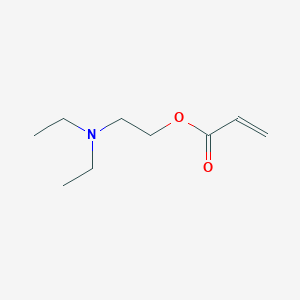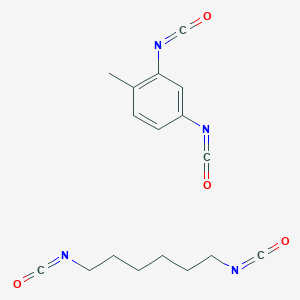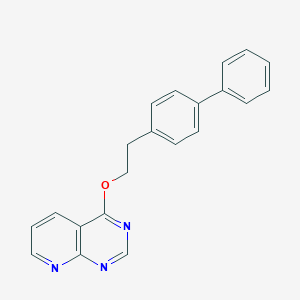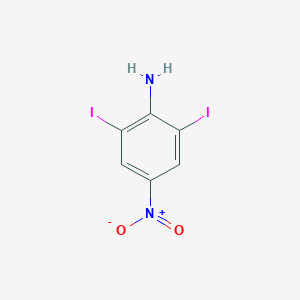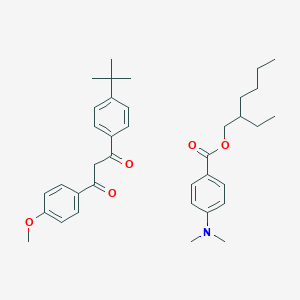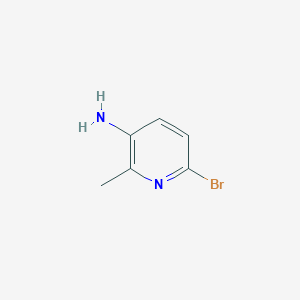
6-Bromo-2-methylpyridin-3-amine
Übersicht
Beschreibung
6-Bromo-2-methylpyridin-3-amine is a chemical compound that is part of the pyridine family, which is a class of compounds known for their aromatic six-membered ring structure with one nitrogen atom. The specific structure of 6-Bromo-2-methylpyridin-3-amine includes a bromine atom at the sixth position, a methyl group at the second position, and an amine group at the third position of the pyridine ring.
Synthesis Analysis
The synthesis of related pyridine derivatives often involves multistep chemical reactions. For instance, 2-Bromo-6-isocyanopyridine has been identified as a versatile reagent for multicomponent chemistry due to its stability and synthetic efficiency, which could be relevant for the synthesis of 6-Bromo-2-methylpyridin-3-amine . Additionally, the synthesis of 2-Amino-6-bromopyridine, a closely related compound, has been achieved through a sequence of diazotization, bromation, oxidation, chlorination, amination, and Hofmann degradation, which may offer insights into potential synthetic routes for 6-Bromo-2-methylpyridin-3-amine .
Molecular Structure Analysis
The molecular structure of pyridine derivatives is characterized by their aromatic ring and substituents. The presence of a bromine atom in the structure can significantly influence the reactivity and interaction of the molecule with other chemical entities. For example, the crystal structure of a complex involving a bromopyridine derivative revealed long ligand-to-metal distances, indicating the influence of the bromine substituent on the molecular geometry .
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions, including aminations, substitutions, and ring transformations. The reactivity of the bromine atom in the pyridine ring can lead to substitutions producing amino derivatives or cine-substitutions resulting in different pyridine isomers . Moreover, the presence of an amine group can facilitate the formation of ligands for specific protein domains, as seen in the case of 3-amino-2-methylpyridine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-2-methylpyridin-3-amine would be influenced by its functional groups. The bromine atom would contribute to the compound's density and boiling point, while the amine group could affect its solubility and basicity. Electrocatalytic carboxylation studies of related compounds, such as 2-amino-5-bromopyridine, have shown that these reactions can be carried out under mild conditions, avoiding the use of volatile and toxic solvents, which may also be applicable to 6-Bromo-2-methylpyridin-3-amine .
Wissenschaftliche Forschungsanwendungen
Ring Transformations and Aminations
- Studies have shown that reactions of 6-substituted derivatives of 2-halogenopyridines with nucleophiles like potassium amide in liquid ammonia lead to ring transformations and aminations. These processes result in the formation of compounds such as 4-amino-2-methylpyrimidine, showcasing the utility of halogen-substituted pyridines in synthetic organic chemistry (Hertog, Plas, Pieterse, & Streef, 2010).
Amination Reactions
- Amination of isomeric dibromopyridines with potassium amide in liquid ammonia has been explored, indicating the formation of diaminopyridines or mixtures thereof, and in certain cases, the sole production of 4-amino-2-methylpyrimidine. This highlights the strategic use of dibromopyridines for synthesizing aminated pyridine derivatives (Streef & Hertog, 2010).
Synthesis of Pyridine Derivatives
- The palladium-catalyzed Suzuki cross-coupling reaction has been utilized for the efficient synthesis of novel pyridine-based derivatives starting from commercially available 5-Bromo-2-methylpyridin-3-amine. This method demonstrates the compound's role as a precursor in creating biologically active molecules and materials with potential applications in medicine and industry (Ahmad et al., 2017).
Mechanistic Investigations
- Research into the reactions of polyhalopyridines catalyzed by palladium complexes has provided insights into the selective amination processes, further emphasizing the reactivity and application of bromo-substituted pyridines in organic synthesis (Ji, Li, & Bunnelle, 2003).
Safety And Hazards
Zukünftige Richtungen
The future directions of 6-Bromo-2-methylpyridin-3-amine research could involve the development of an improved, scalable second-generation route furnishing 1 in only 3 steps from the readily available and inexpensive starting material 2,6-dichloro-4-methylnicotinic acid via a deoxofluorination, a chlorine-to-bromine halogen exchange, and a regioselective S N Ar amination .
Eigenschaften
IUPAC Name |
6-bromo-2-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-5(8)2-3-6(7)9-4/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTQJSZELCWGCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560031 | |
| Record name | 6-Bromo-2-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-methylpyridin-3-amine | |
CAS RN |
126325-47-1 | |
| Record name | 6-Bromo-2-methyl-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126325-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-6-bromo-2-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


